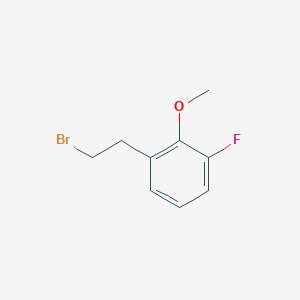

1-(2-Bromoethyl)-3-fluoro-2-methoxybenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(2-Bromoethyl)-3-fluoro-2-methoxybenzene” is a halogenated aromatic compound. These types of compounds are often used in organic synthesis due to their reactivity .

Synthesis Analysis

While specific synthesis methods for this compound were not found, bromoalkanes like this are often prepared by the addition of hydrogen bromide to alkenes . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzene ring substituted with a bromoethyl, a fluoro, and a methoxy group .Chemical Reactions Analysis

The bromoethyl group in the compound could potentially undergo various reactions. For example, it could participate in Grignard reactions, which are commonly used in the formation of carbon-carbon bonds . Additionally, the bromine atom could be displaced in nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, bromoalkanes tend to be colorless liquids at room temperature .科学的研究の応用

Chemoselectivity in Synthesis

A study on the chemoselectivity of cobalt-catalyzed carbonylation emphasizes the synthesis of various fluorobenzoic acid derivatives from bromo, fluoro-, and chloro, fluorobenzenes demonstrating a versatile approach to preparing these compounds with good yield. The fluorine substituents' retention suggests potential pathways for synthesizing related compounds, including those with structures similar to "1-(2-Bromoethyl)-3-fluoro-2-methoxybenzene" (Boyarskiy et al., 2010).

Fluorogenic Aldehyde for Monitoring Reactions

The development of a fluorogenic aldehyde with a 1,2,3-triazole moiety for monitoring aldol reactions introduces a novel method for observing reaction progress through fluorescence changes. This approach could potentially be applied to reactions involving "this compound" to monitor its involvement in complex synthesis processes (Guo & Tanaka, 2009).

Steric Protection in Organometallic Chemistry

Research on sterically protected diphosphene and fluorenylidenephosphine indicates the significance of bulky substituents, such as those in "this compound," for stabilizing low-coordinate phosphorus compounds. This work outlines methods for preparing phosphorus compounds with enhanced stability, potentially applicable to related benzene derivatives (Toyota et al., 2003).

Electrolyte Additive for Lithium-Ion Batteries

A study on 4-bromo-2-fluoromethoxybenzene as a bi-functional electrolyte additive for lithium-ion batteries showcases its potential to form a protective polymer film and enhance thermal stability. This indicates the broader utility of bromo-fluoromethoxybenzenes in battery technology, suggesting potential research directions for "this compound" in similar applications (Zhang, 2014).

作用機序

Safety and Hazards

特性

IUPAC Name |

1-(2-bromoethyl)-3-fluoro-2-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-12-9-7(5-6-10)3-2-4-8(9)11/h2-4H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEZWMVUDXGIAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)CCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[2-(1,3-Benzodioxol-5-yl)ethyl]-4-methoxypyran-2-one](/img/structure/B2869266.png)

![4-{[Ethyl(piperidin-4-yl)amino]methyl}benzonitrile](/img/structure/B2869268.png)

![2-[(1-amino-4-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2869274.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2869277.png)

![4-(dimethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2869283.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2869285.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2869286.png)